molecular formula C9H15NO4 B12511526 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid

3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid

Cat. No.: B12511526
M. Wt: 201.22 g/mol
InChI Key: MQKQMLUPZZNVCK-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid is a modified amino acid derivative featuring a methyl group at the third carbon of the butanoic acid backbone and a prop-2-en-1-yloxy carbonyl (allyloxy carbonyl) group attached to the amino moiety at the second carbon.

Properties

IUPAC Name

3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQMLUPZZNVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Direct Acylation of L-Valine with Allyl Chloroformate

The most widely documented method involves nucleophilic acylation of L-valine using allyl chloroformate under biphasic conditions.

Procedure:
  • Reagents :

    • L-Valine (1.0 equiv)
    • Allyl chloroformate (1.2 equiv)
    • Potassium carbonate (1.5 equiv)
    • Tetrahydrofuran (THF)/water (1:1 v/v)
  • Steps :

    • Dissolve L-valine (33.25 g, 283.82 mmol) and K₂CO₃ (59.27 g, 425.74 mmol) in 650 mL each of THF and water.
    • Add allyl chloroformate (36.2 mL, 340.59 mmol) dropwise at 20°C.
    • Stir for 18 h, concentrate under reduced pressure, and acidify to pH 2 with HCl.
    • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the product as a colorless oil.
  • Yield : 100% (crude).

Key Advantages:
  • Scalability : Gram-to-kilogram scale feasible with minimal purification.
  • Orthogonality : Alloc group remains stable under Fmoc/Boc SPPS conditions.

Copper-Mediated Acylation for Enhanced Regioselectivity

For applications requiring high enantiomeric purity, copper complexation prevents racemization during acylation:

Procedure:
  • Reagents :

    • L-Valine hydrochloride
    • CuSO₄ (0.5 equiv)
    • Allyl chloroformate (1.1 equiv)
    • NaHCO₃ (aqueous)
  • Steps :

    • Form copper-valinate complex by mixing L-valine HCl with CuSO₄ and NaOH.
    • Add allyl chloroformate in dioxane/water at 0°C.
    • Decomplex with H₂S, acidify, and extract to isolate the product.
  • Yield : 75–85% after recrystallization.

Key Advantages:
  • Racemization suppression : Copper coordination stabilizes the amino acid during acylation.

Optimization and Process Chemistry

Solvent Systems and Reaction Kinetics

Parameter Optimal Condition Effect on Yield
Solvent THF/water (1:1) Maximizes solubility of ionic intermediates
Temperature 20–25°C Prevents Alloc hydrolysis
Base K₂CO₃ (1.5 equiv) Maintains pH 8–9 for efficient acylation

Purification Strategies

Method Purity Achieved Notes
Acid-base extraction >95% Removes unreacted valine and carbonate salts
Recrystallization 99% (HPLC) Use ethyl acetate/hexane for crystalline product

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 12.57 (br, COOH), 7.43 (d, J=8.6 Hz, NH), 5.96–5.86 (m, CH₂=CH), 4.48 (dt, OCH₂), 3.85 (dd, α-CH), 0.89 (d, CH(CH₃)₂)
LC/MS m/z 202.1 [M+H]⁺

Chiral Purity Analysis

  • HPLC : >99% ee using Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min).

Industrial Applications and Derivatives

  • Peptide synthesis : Serves as a building block for solid-phase peptide synthesis (SPPS) with orthogonal Alloc/Fmoc protection.
  • Antibiotic intermediates : Used in valnemulin hydrochloride synthesis (see CN102675173B).

Chemical Reactions Analysis

3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

  • 3-Methyl-3-(prop-2-enoylamino)butanoic acid (CAS 38486-53-2) This positional isomer shifts the amino and allyloyl groups to the third carbon. The altered substitution pattern likely impacts: Acidity: The electron-withdrawing allyloyl group at position 3 may reduce the carboxylic acid’s acidity compared to the target compound’s allyloxy carbonyl group at position 2. Reactivity: Position 3 substitution may sterically hinder interactions in synthetic pathways, such as peptide coupling. Safety: The Safety Data Sheet (SDS) for this compound highlights precautions for inhalation and skin contact, suggesting irritant properties .

Functional Group Variations: Protecting Group Chemistry

  • (3s)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid This compound (discontinued, CymitQuimica) replaces the allyloxy carbonyl with a tert-butoxy carbonyl (Boc) group and introduces a 4-oxo moiety. Key differences include: Stability: The Boc group is acid-labile but stable under basic conditions, whereas the allyloxy group is cleavable via palladium-catalyzed reactions. Applications: The Boc group is widely used in peptide synthesis for temporary protection, while allyloxy groups enable orthogonal deprotection strategies . Discontinuation: Potential reasons include synthetic challenges or instability of the 4-oxo group under storage conditions .

Complex Substituents: Dihydroisoquinolinyl Derivatives

  • Crystallinity: Such bulky substituents may enhance crystallinity, facilitating structural validation via techniques like SHELX . Solubility: Increased hydrophobicity compared to the target compound’s allyloxy group could limit aqueous solubility .

Physicochemical and Functional Comparisons

Property Target Compound 3-Methyl-3-(prop-2-enoylamino)butanoic acid (3s)-3-Boc-4-oxo Derivative Dihydroisoquinolinyl Analogues
Substituent Position C2 (allyloxy carbonyl) C3 (allyloyl) C3 (Boc), C4 (oxo) C2 (dihydroisoquinoline)
Acidity (pKa) Moderate (allyloxy EWG) Higher (allyloyl EWG at C3) Lower (Boc EDG) Variable (aromatic influence)
Stability Moderate (allyl hydrolysis-prone) Similar Low (4-oxo instability) High (rigid structure)
Applications Peptide synthesis, polymers Limited (safety concerns) Discontinued Medicinal chemistry

Research Findings and Implications

  • Synthetic Utility : The target compound’s allyloxy group offers advantages in tandem deprotection strategies, contrasting with Boc’s acid sensitivity .
  • Structural Analysis : Crystallographic tools like SHELX are critical for resolving subtle conformational differences in such derivatives .
  • Safety Considerations : Positional isomers (e.g., CAS 38486-53-2) may require stricter handling protocols due to irritant risks .

Biological Activity

Introduction

3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid, with the CAS number 132402-46-1, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid is C₉H₁₅N₀₄, with a molecular weight of 201.22 g/mol. The compound features a unique structure that includes a prop-2-en-1-yloxy carbonyl group attached to a methylated amino acid backbone.

PropertyValue
Molecular FormulaC₉H₁₅N₀₄
Molecular Weight201.22 g/mol
CAS Number132402-46-1
Chemical StructureStructure

Research indicates that 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in neutralizing free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and promoting overall health.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : There are indications of antimicrobial activity against specific pathogens, although further studies are necessary to confirm these effects and determine the mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

  • Antioxidant Studies : A study highlighted the role of structurally similar compounds in reducing oxidative stress in vitro, suggesting that 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid could exhibit similar protective effects against oxidative damage .
  • Cytotoxicity Testing : In vitro assays demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC50 values indicating significant potency .
  • Antimicrobial Activity : Research on related compounds suggests potential efficacy against bacterial strains, although specific data on this compound's effectiveness is still limited and requires further exploration .

Research Summary Table

Study TypeFindingsReference
Antioxidant ActivityNeutralizes free radicals; reduces oxidative stress
CytotoxicitySignificant cytotoxic effects on cancer cell lines; IC50 values observed
AntimicrobialPotential activity against bacterial strains; further research needed

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